molecular formula C13H22N6 B1664385 Adriforant CAS No. 943057-12-3

Adriforant

Cat. No.: B1664385
CAS No.: 943057-12-3
M. Wt: 262.35 g/mol
InChI Key: ISBHYKVAFKTATD-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Historical Context in Preclinical Pharmaceutical Research

Adriforant, a chemical compound of significant interest in pharmaceutical research, is systematically known by its IUPAC name, 4-N-(cyclopropylmethyl)-6-[(3R)-3-(methylamino)pyrrolidin-1-yl]pyrimidine-2,4-diamine. Its molecular formula is C₁₃H₂₂N₆, and it has a molecular weight of 262.35 g/mol . nih.gov The compound is also recognized by several synonyms, including PF-3893787, ZPL-3893787, and ZPL-389. nih.govwikidata.orgguidetomalariapharmacology.orgfishersci.ca this compound is cataloged with PubChem CID 24745335. nih.govguidetomalariapharmacology.orgfishersci.iencats.iozhanggroup.org

Historically, this compound emerged as an investigational compound within the preclinical pharmaceutical landscape, primarily developed by Ziarco Pharma, a subsidiary of Novartis. guidetomalariapharmacology.orgfishersci.cancats.io Early preclinical investigations into this compound were somewhat limited, with initial experiments in transfectants expressing the histamine (B1213489) H4 receptor (H4R) from various species suggesting partial agonism. However, subsequent and more thorough studies conducted in primary murine cells and in vivo models clarified its pharmacological profile, demonstrating that this compound functions as a competitive antagonist of the murine histamine H4 receptor. uni.luwikipedia.orgtocris.com

Biological Significance of the Histamine H4 Receptor in Immunological and Inflammatory Paradigms

Histamine, a crucial endogenous mediator, exerts its diverse physiological and pathophysiological effects by interacting with four distinct G-protein-coupled histamine receptors: H1, H2, H3, and H4. sci-hub.seciteab.comtocris.com The histamine H4 receptor (H4R), discovered at the turn of the millennium, holds particular biological significance due to its predominant expression on hematopoietic cells, which are central to immune responses. sci-hub.seciteab.comtocris.comnih.gov

The H4R plays a pivotal regulatory role within the immune system, largely attributed to its chemotactic properties. sci-hub.senih.gov Activation of the H4R modulates the migration of eosinophils and facilitates the selective recruitment of mast cells, thereby amplifying histamine-mediated immune responses and contributing to the perpetuation of chronic inflammation. sci-hub.seciteab.comnih.govwikipedia.org Furthermore, the H4R is implicated in the activation of dendritic cells and the differentiation of T cells, underscoring its immunomodulatory function. sci-hub.setocris.comnih.gov Given its expression profile and functional involvement, the H4R has garnered significant attention as a promising therapeutic target for a range of inflammatory disorders, including allergic conditions such as asthma and allergic rhinitis, chronic pruritus, and various autoimmune diseases. sci-hub.seciteab.comnih.govwikipedia.org

Overview of this compound's Investigational Role as a Selective H4R Antagonist

This compound has been investigated as a novel, potent, and selective antagonist of the histamine H4 receptor. wikidata.orgguidetomalariapharmacology.orgfishersci.ca Its investigational role primarily focused on its potential as an anti-inflammatory agent, particularly in the treatment of dermatological inflammatory conditions such as atopic dermatitis and plaque psoriasis. guidetomalariapharmacology.orguni.luwikipedia.org

The compound progressed to Phase 2 clinical trials for these indications. guidetomalariapharmacology.orguni.luwikipedia.org Preclinical studies provided encouraging results, demonstrating that this compound could attenuate itch and reduce skin inflammation in mouse models. uni.luwikipedia.org For instance, it was shown to reduce acute histamine-induced itch responses and ameliorate inflammation in the mouse MC903 model. uni.luwikipedia.org

However, despite these promising preclinical findings and initial positive results from a Phase 2a study in moderate-to-severe atopic dermatitis, which indicated anti-inflammatory effects over placebo, the subsequent Phase 2b clinical trial did not achieve its pre-specified efficacy endpoints. guidetomalariapharmacology.orguni.lu Consequently, Novartis announced the termination of the this compound development program in mid-2020. guidetomalariapharmacology.org This outcome underscores the complex nature of inflammatory diseases and the challenges in translating preclinical efficacy into successful clinical outcomes, suggesting that H4R antagonism alone might be insufficient to significantly reduce disease severity in certain complex conditions like atopic dermatitis. uni.lu

Data Tables

Table 1: Key Chemical Properties of this compound

PropertyValueSource
IUPAC Name 4-N-(cyclopropylmethyl)-6-[(3R)-3-(methylamino)pyrrolidin-1-yl]pyrimidine-2,4-diaminePubChem nih.gov
Molecular Formula C₁₃H₂₂N₆PubChem nih.gov
Molecular Weight 262.35 g/mol PubChem nih.gov
PubChem CID 24745335PubChem nih.gov
CAS Number 943057-12-3 (free base)PubChem nih.gov
Synonyms PF-3893787, ZPL-3893787, ZPL-389PubChem nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

more Exclusive Research Data

click here to get more exclusive research data

CAS No.

943057-12-3

Molecular Formula

C13H22N6

Molecular Weight

262.35 g/mol

IUPAC Name

4-N-(cyclopropylmethyl)-6-[(3R)-3-(methylamino)pyrrolidin-1-yl]pyrimidine-2,4-diamine

InChI

InChI=1S/C13H22N6/c1-15-10-4-5-19(8-10)12-6-11(17-13(14)18-12)16-7-9-2-3-9/h6,9-10,15H,2-5,7-8H2,1H3,(H3,14,16,17,18)/t10-/m1/s1

InChI Key

ISBHYKVAFKTATD-SNVBAGLBSA-N

Isomeric SMILES

CN[C@@H]1CCN(C1)C2=NC(=NC(=C2)NCC3CC3)N

Canonical SMILES

CNC1CCN(C1)C2=NC(=NC(=C2)NCC3CC3)N

Appearance

White to off-white solid powder.

Other CAS No.

943057-12-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ZPL-3893787;  ZPL3893787;  ZPL 3893787;  ZPL-389;  ZPL 389;  ZPL389;  PF-03893787;  PF03893787;  PF 03893787;  PF-3893787;  PF3893787;  PF 3893787;  Adriforant; 

Origin of Product

United States

Molecular Pharmacology of Adriforant at the Histamine H4 Receptor

Ligand Binding Dynamics and Receptor Affinity Profiling

Adriforant's pharmacological profile is characterized by its high affinity and functional antagonism at the human histamine (B1213489) H4 receptor, distinguishing it as a potent modulator of H4R-mediated cellular activities. medchemexpress.commedchemexpress.commedchemexpress.com

Binding Affinity (Ki) Characterization at the Human Histamine H4 Receptor

This compound demonstrates a strong binding affinity for the human histamine H4 receptor. Research indicates a binding affinity (Ki) of 2.4 nM at the human H4R. medchemexpress.commedchemexpress.commedchemexpress.com

Table 1: this compound Binding Affinity at Human Histamine H4 Receptor

ReceptorBinding Affinity (Ki)
Human H4R2.4 nM

Functional Antagonism (Ki) Assessment at the Human Histamine H4 Receptor

Beyond its binding characteristics, this compound also acts as a functional antagonist of the human H4R. Its functional antagonism (Ki) has been assessed at 1.56 nM. medchemexpress.commedchemexpress.commedchemexpress.com This indicates its efficacy in blocking the functional responses typically elicited by histamine binding to the H4R.

Table 2: this compound Functional Antagonism at Human Histamine H4 Receptor

ReceptorFunctional Antagonism (Ki)
Human H4R1.56 nM

G-Protein Coupled Receptor (GPCR) Signaling Transduction and this compound's Modulatory Effects

The histamine H4 receptor, like other GPCRs, transduces extracellular signals into intracellular responses through the engagement of specific G-proteins and other signaling molecules. This compound, as an H4R antagonist, modulates these intricate signaling cascades. nih.govresearchgate.netmdpi.commdpi.com

Engagement with Gαi/o Protein Pathways

Activation of the H4R by its endogenous ligand, histamine, typically leads to the recruitment of Gαi/o proteins. This engagement subsequently inhibits adenylyl cyclase activity, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. nih.govresearchgate.netmdpi.commdpi.comnih.gov As a selective H4R antagonist, this compound prevents or significantly reduces this Gαi/o protein engagement, thereby modulating the downstream inhibition of adenylyl cyclase and influencing intracellular cAMP concentrations.

Potential Influence on β-Arrestin Recruitment

Agonist binding to the H4R also induces the recruitment of β-arrestin 2. This process is crucial for receptor desensitization and internalization, and it can also initiate mitogen-activated protein kinase (MAPK) cascade activation. nih.govresearchgate.netresearchgate.netmdpi.com By competitively inhibiting histamine binding to the H4R, this compound is expected to reduce or prevent the recruitment of β-arrestin 2, thereby impacting receptor regulation and β-arrestin-mediated signaling pathways.

Downstream Intracellular Signaling Pathway Modulation

The activation of the H4R triggers a diverse array of downstream intracellular signaling pathways. These include the activation of phospholipase C, leading to the mobilization of intracellular calcium ([Ca2+]i) from internal stores. mdpi.comnih.gov Furthermore, H4R engagement can result in the phosphorylation of extracellular signal-regulated kinase (ERK) and phosphatidylinositol 3-kinase (PI3K). nih.govresearchgate.netresearchgate.net

Beyond these direct enzymatic activations, H4R signaling significantly influences the production of various inflammatory proteins, cytokines, and chemokines. These mediators include, but are not limited to, IL-4, IL-5, IL-6, IL-10, IL-13, IL-16, IL-1β, TNF-α, MIP-1α, MCP-1, IP-10, and Eotaxin-2. mdpi.comnih.gov The H4R also plays a role in modulating the chemotaxis (directed movement) of key immune cells such as eosinophils, mast cells, and dendritic cells to sites of inflammation. patsnap.comnih.govmdpi.comfrontiersin.org

Preclinical Investigations of Adriforant: in Vitro Mechanistic Elucidation and in Vivo Animal Models

Cellular and Biochemical Studies in Isolated Systems

In vitro studies have provided detailed insights into Adriforant's effects on specific immune cells, particularly eosinophils and mast cells, which are key mediators in allergic reactions.

This compound has demonstrated significant inhibitory effects on several aspects of eosinophil activation and morphological changes in isolated human eosinophils. Eosinophils express histamine (B1213489) H4 receptors, and their activation by histamine can lead to shape changes, upregulation of adhesion molecules, and chemotaxis.

This compound effectively inhibits histamine-induced shape change in isolated human eosinophils. This effect is concentration-dependent, with an inhibitory concentration 50% (IC50) value of 0.65 nM. fishersci.ie Histamine induces a rapid and transient change in eosinophil cell shape, a process mediated by the H4 receptor.

The compound has been shown to attenuate the upregulation of CD11b protein on isolated human eosinophils, exhibiting an IC50 of 4.9 nM. fishersci.ie Upregulation of adhesion molecules such as CD11b (αMβ2 integrin) is a crucial prerequisite for eosinophil migration and subsequent inflammation.

This compound also contributes to the reduction of actin polymerization in isolated human eosinophils, with an IC50 of 1.3 nM. fishersci.ie Actin polymerization is a fundamental cellular process associated with changes in cell shape and morphology, which are essential for cellular trafficking and recruitment during inflammatory responses.

Table 1: this compound's Inhibitory Effects on Isolated Human Eosinophils

Eosinophil ActivityIC50 (nM)Source
Histamine-induced Shape Change0.65 fishersci.ie
CD11b Protein Upregulation4.9 fishersci.ie
Actin Polymerization1.3 fishersci.ie

While specific detailed data from whole blood assays for this compound are not extensively elaborated in the provided snippets, preclinical investigations have indicated that H4R antagonists, including those structurally related to this compound, can demonstrate cellular response blockade in vivo. For instance, dose-dependent inhibition of histamine-induced eosinophil shape change has been detected in vivo, suggesting that the H4R was inhibited. The eosinophil Gated Autofluorescence Forward Scatter (GAFS) assay, which measures the inhibition of imetit-induced GAFS response in whole blood, is a validated biomarker for H4R antagonism, indicating the utility of whole blood systems in assessing the compound's cellular effects.

This compound acts as a competitive antagonist of the murine histamine receptor 4. wikipedia.orgciteab.com In bone marrow-derived mast cell (BMMC) systems, which are frequently utilized as a model for studying mast cell functions, this compound has been shown to antagonize histamine-induced ERK phosphorylation. wikipedia.orgciteab.com Furthermore, it normalizes histamine-induced transcriptional changes in mast cells. wikipedia.orgciteab.com Histamine H4R stimulation in mast cells can lead to the expression of various pro-inflammatory cytokines and chemokines, highlighting the relevance of this compound's antagonist activity in these cells.

Table 2: this compound's Effects on Bone Marrow-Derived Mast Cells

Mast Cell ActivityEffect of this compoundSource
Histamine-induced ERK PhosphorylationAntagonized wikipedia.orgciteab.com
Histamine-induced Transcriptional ChangesNormalized wikipedia.orgciteab.com

Animal Model Studies for Histamine H4 Receptor Antagonism Efficacy

Analysis of Species-Specific Pharmacological Responses to this compound in H4R ModelsEarly preclinical investigations into this compound encountered complexities due to species-specific pharmacological responsesnih.govresearchgate.netresearchgate.net. Initial experiments conducted in transfectants expressing H4R from various species suggested a partial agonistic activity of Adriforantnih.govresearchgate.netresearchgate.net. However, this observed partial agonism was not replicated in human cellsnih.govresearchgate.netresearchgate.net. Subsequent, more detailed studies clarified that, contrary to the findings in certain transfectant systems, this compound functions as a competitive antagonist of the murine histamine receptor 4nih.govresearchgate.netresearchgate.net. This distinction in pharmacological behavior across different species' H4R models highlights the importance of comprehensive species-specific characterization in drug development.

Compound Names and PubChem CIDs

Role of Adriforant in Modulating Immune Cell Function and Inflammatory Responses

Differential Effects on Eosinophil Function and Chemotaxis

The recruitment and activation of eosinophils are critical events in the pathogenesis of allergic inflammation. Histamine (B1213489), by acting on the H4 receptor, serves as a potent chemoattractant for eosinophils, inducing their migration to inflammatory sites. This process involves a cascade of cellular events, including changes in cell shape and the upregulation of adhesion molecules, which are crucial for their movement and infiltration into tissues.

Adriforant, by antagonizing the H4 receptor, can effectively inhibit these histamine-driven processes. Research on H4R antagonists has demonstrated a significant reduction in eosinophil chemotaxis. This inhibition prevents the accumulation of eosinophils at sites of allergic inflammation, thereby mitigating the inflammatory response. The effect is mediated through the blockade of intracellular signaling pathways that are normally triggered by histamine binding to the H4R, such as calcium mobilization and actin polymerization. Furthermore, H4R antagonists have been shown to block the histamine-induced upregulation of adhesion molecules like CD11b/CD18 (Mac-1) and CD54 (ICAM-1) on eosinophils, further impairing their ability to adhere to the endothelium and migrate into tissues.

Table 1: Effects of H4 Receptor Antagonism on Eosinophil Function

Eosinophil FunctionEffect of Histamine (via H4R)Effect of H4R Antagonist (e.g., this compound)Reference
ChemotaxisInduces migrationInhibits migration
Cell Shape ChangeInduces rapid and transient changeInhibits change
Adhesion Molecule Upregulation (CD11b/CD18, CD54)Increases expressionBlocks upregulation
Intracellular Calcium MobilizationIncreasesInhibits increase

Regulatory Mechanisms on Mast Cell Activation and Mediated Cytokine Production

Mast cells are central players in allergic reactions, releasing a plethora of inflammatory mediators upon activation. The H4 receptor is highly expressed on mast cells, and its stimulation by histamine leads to the activation of these cells and the production of various pro-inflammatory cytokines and chemokines. This creates a positive feedback loop where histamine released from mast cells can further activate them through the H4R, amplifying the inflammatory cascade.

This compound intervenes in this cycle by acting as a competitive antagonist at the murine H4 receptor, thereby preventing histamine from binding and activating mast cells. Studies have shown that this compound antagonizes histamine-induced ERK phosphorylation and normalizes histamine-induced transcriptional changes in bone marrow-derived mast cells. By blocking these signaling pathways, this compound effectively reduces the production and release of inflammatory mediators. The activation of the H4R on human mast cells is known to mediate the release of cytokines and chemokines such as Interleukin-8 (IL-8) and Tumor Necrosis Factor-alpha (TNF-α). Consequently, the antagonistic action of this compound on the H4R can lead to a significant decrease in the production of these key inflammatory molecules.

Table 2: Mast Cell-Derived Mediators Regulated by H4 Receptor Activation

Cytokine/ChemokineFunction in InflammationReference
Interleukin-6 (IL-6)Pro-inflammatory cytokine
Interleukin-8 (IL-8)Neutrophil chemoattractant
Tumor Necrosis Factor-alpha (TNF-α)Pro-inflammatory cytokine
Transforming growth factor-beta1 (TGF-β1)Pro-inflammatory and pro-fibrotic effects
RANTES (CCL5)Chemoattractant for T cells, eosinophils, basophils
Macrophage Inflammatory Protein-1alpha (MIP-1α/CCL3)Chemoattractant for various immune cells
Monocyte Chemoattractant Protein-1 (MCP-1/CCL2)Chemoattractant for monocytes and macrophages

Influence on Infiltration of Basophils, Neutrophils, and T Cells in Inflammatory Sites

The influence of this compound extends to other key immune cells involved in inflammatory responses, including basophils, neutrophils, and T cells, all of which express the H4 receptor. The activation of H4R on these cells contributes to their recruitment to inflammatory sites and modulates their function.

Basophils, upon H4R stimulation, are implicated in the amplification of Th2 immune responses, which are characteristic of allergic diseases. While direct studies on this compound's effect on basophil infiltration are limited, the known role of H4R in basophil function suggests that its antagonism would likely reduce their recruitment and pro-inflammatory activity.

In the case of neutrophils, H4R antagonists have been shown to significantly block their infiltration in animal models of inflammation. This effect is thought to be mediated, at least in part, by the antagonist's action on mast cells, which are crucial for initiating neutrophil recruitment.

T cells are also key targets for this compound's modulatory effects. The H4 receptor is involved in T cell differentiation and cytokine production. Antagonism of the H4R has been shown to ameliorate experimental autoimmune encephalomyelitis by regulating the balance of T-cell subsets. This suggests that this compound could influence the infiltration and function of T cells at inflammatory sites, potentially shifting the immune response towards a less inflammatory phenotype.

Table 3: Influence of H4 Receptor Modulation on Inflammatory Cell Infiltration

Immune CellRole of H4 Receptor ActivationPredicted Effect of this compoundReference
BasophilsContributes to Th2 responsesReduced recruitment and activity
NeutrophilsPromotes infiltration in mast cell-dependent inflammationBlocks infiltration
T CellsModulates differentiation and cytokine productionRegulates T-cell balance and reduces inflammatory infiltration

Targeting the Histamine H4 Receptor: Broader Research Perspectives and Adriforant S Contribution

Comparative Pharmacological Analysis of Adriforant with Established H4R Ligands

This compound exhibits a potent and selective antagonistic profile at the histamine (B1213489) H4 receptor. In various in vitro and in vivo studies, it has demonstrated high binding affinity and functional antagonistic activity. For instance, reported binding affinity (K_i) values for this compound at the H4R range from 2.4 nM to 6.17 nM tocris.comguidetoimmunopharmacology.org. Functionally, this compound has been shown to inhibit histamine-induced cellular responses in human eosinophils, with inhibitory concentration 50% (IC50) values of 0.65 nM for shape change, 4.9 nM for CD11b protein upregulation, and 1.3 nM for actin polymerization tocris.com. In murine models, this compound acts as a competitive antagonist of the histamine H4 receptor, effectively antagonizing histamine-induced ERK phosphorylation, normalizing histamine-induced transcriptional changes in mast cells, and reducing histamine-dependent Ca2+ flux in neurons nih.govzhanggroup.org.

Table 1: Pharmacological Parameters of this compound

ParameterValueTarget/AssayReference
K_i6.17 nMH4R tocris.com
K_i2.4 nMH4R (binding affinity) guidetoimmunopharmacology.org
Functional K_i1.56 nMH4R guidetoimmunopharmacology.org
IC500.65 nMHistamine-induced shape change (human eosinophils) tocris.com
IC504.9 nMCD11b protein upregulation (human eosinophils) (human eosinophils) tocris.com
IC501.3 nMActin polymerization (human eosinophils) tocris.com

Comparative analysis with other established H4R ligands reveals both commonalities and distinctions. For example, JNJ-39758979, another selective H4R antagonist, demonstrates a K_i of 12.5 ± 2.6 nM at the human H4R guidetomalariapharmacology.org. Due to structural similarities within the binding sites of H3R and H4R, some ligands, such as imetit, clobenpropit, and thioperamide, can bind to both receptors, albeit with varying affinities nih.govzhanggroup.org. It is noteworthy that species differences in H4R pharmacology have been observed; for instance, JNJ7777120 acts as a partial inverse agonist at the human H4R but a partial agonist at rat and mouse H4R, which possess lower constitutive activity zhanggroup.org. Similarly, while some preclinical studies in transfectant systems suggested partial agonism for this compound, it consistently demonstrated competitive antagonism in primary murine cells nih.govzhanggroup.org. These variations highlight the importance of species-specific pharmacological profiling in the development of H4R-targeted therapies nih.govguidetomalariapharmacology.orgchembeez.comzhanggroup.org.

Future Directions in H4R-Targeted Research for Diverse Immunological Disorders

The characterization of H4R as an immune system histamine receptor has spurred considerable interest in its therapeutic exploitation across a spectrum of inflammatory disorders nih.govguidetomalariapharmacology.orgchembeez.com. Beyond its well-studied roles in atopic dermatitis, allergic rhinitis, and asthma, future research directions aim to explore the broader therapeutic potential of H4R modulation in other diverse immunological conditions. These include, but are not limited to, rheumatoid arthritis, peritonitis, and inflammatory bowel disease nih.gov.

Ongoing investigations are focused on elucidating the precise mechanisms by which H4R influences various immune cell functions. This includes a deeper understanding of its role in mast cell chemotaxis, eosinophil migration, dendritic cell activation, and the differentiation of T cell subsets, such as Th2 and Th17 cells, which are critical in allergic and autoimmune pathologies nih.govnih.govguidetomalariapharmacology.orgwikidata.orgguidetomalariapharmacology.org.

Furthermore, research is exploring combination therapeutic strategies. For instance, evidence suggests that antagonists targeting both H1R and H4R could offer a more comprehensive approach to treating mast cell-mediated allergic diseases, potentially proving more effective than H1R antagonists alone in conditions like acute pruritus, atopic dermatitis, and allergic asthma nih.govnih.gov. This synergistic approach aims to address the multi-faceted nature of histamine's involvement in inflammatory cascades. The continued exploration of H4R's immunomodulatory functions across various immune cell types and disease models holds promise for identifying novel therapeutic avenues and optimizing existing treatment paradigms for a wider range of immunological disorders nih.govguidetomalariapharmacology.orgchembeez.comnih.gov.

Research Challenges in H4R Antagonist Development for Inflammatory Pathologies

Despite the promising preclinical data and the significant role of H4R in immune modulation, the development of H4R antagonists for inflammatory pathologies has encountered several challenges. A primary concern is the presence of genetic polymorphisms and interspecies differences in H4R pharmacology, which necessitate careful consideration during preclinical and clinical translation nih.govguidetomalariapharmacology.orgchembeez.comzhanggroup.org. The observed variations in ligand activity across species can complicate the extrapolation of preclinical findings to human efficacy zhanggroup.org.

Clinical trial outcomes for H4R antagonists, including this compound, have highlighted these complexities. While this compound demonstrated clinical efficacy in reducing eczema symptoms and inflammation in a Phase 2a study for moderate-to-severe atopic dermatitis, it did not meet an itch-related endpoint in a subsequent Phase 2b trial wikipedia.orgnih.govzhanggroup.org. This outcome led to the termination of its development program in mid-2020 wikipedia.org. Similarly, other H4R antagonists have shown mixed results in human clinical trials for conditions like asthma and dermatitis, sometimes failing to achieve the anticipated effectiveness uni.lu.

These challenges suggest that the complex pathogenesis of inflammatory diseases, such as atopic dermatitis, may not be adequately addressed by H4R antagonism alone nih.govzhanggroup.org. Inflammatory conditions often involve a multitude of interacting mediators and cellular pathways, implying that a single-target approach, even to a key receptor like H4R, might be insufficient to achieve comprehensive therapeutic benefits. Future research must therefore focus on a deeper understanding of the precise role of H4R within the intricate networks of specific disease contexts, potentially leading to the identification of patient subpopulations most likely to benefit from H4R-targeted therapies or guiding the development of more effective combination strategies.

Q & A

Basic Research Questions

Q. What is the molecular mechanism of Adriforant as an H4R antagonist, and how can researchers validate its target engagement in preclinical models?

  • Methodological Answer : this compound (N4-(cyclopropylmethyl)-6-[(3R)-3-(methylcarbamoyl)pyrrolidin-1-yl]pyridine-2,4-diamine) binds to histamine H4 receptors (H4R), inhibiting pro-inflammatory signaling. Validation requires:

  • Binding assays : Radioligand displacement studies using [³H]-histamine to measure Ki values .
  • Functional antagonism : Calcium flux assays in H4R-transfected HEK293 cells to confirm inhibition of histamine-induced responses .
  • In vivo models : Murine AD models (e.g., MC903-induced dermatitis) to assess reductions in IL-31 and eosinophil infiltration .

Q. How should clinical trials for this compound in atopic dermatitis (AD) be structured to balance efficacy and safety endpoints?

  • Methodological Answer : Phase II trials (e.g., NCT03517566) used:

  • Primary endpoints : Eczema Area and Severity Index (EASI-50/75) and Investigator Global Assessment (IGA 0/1) at 8 weeks .
  • Secondary endpoints : Pruritus Numerical Rating Scale (NRS), though this compound showed nonsignificant differences vs. placebo (3-point reduction in both groups) .
  • Safety monitoring : Track granulocytopenia (observed in other H4R antagonists like JNJ 39758979) via weekly CBC panels .

Q. What statistical methods are appropriate for analyzing discrepancies between this compound’s improvement in EASI scores and lack of pruritus relief?

  • Methodological Answer :

  • Longitudinal mixed-effects models : Account for repeated measures of EASI and pruritus scores across timepoints .
  • Subgroup analysis : Stratify patients by baseline IgE levels or Th2 biomarkers to identify responsive cohorts .
  • Bayesian inference : Quantify posterior probabilities of symptom discordance due to off-target effects or H4R pleiotropy .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy data (e.g., EASI improvements vs. nonsignificant pruritus reduction)?

  • Methodological Answer :

  • Principal contradiction analysis : Identify if EASI improvements (50% vs. 27% placebo) are statistically independent of pruritus pathways .
  • Mechanistic studies : Compare this compound’s H4R binding affinity to other ligands (e.g., LEO 152020) using cryo-EM or molecular dynamics simulations .
  • Post-hoc trials : Reanalyze NCT03948334 data for correlations between IL-31 suppression and pruritus scores .

Q. What experimental designs optimize dose-ranging studies for this compound, given its narrow therapeutic window (3–50 mg)?

  • Methodological Answer :

  • Adaptive dose-escalation : Bayesian continual reassessment methods (CRM) to minimize patient exposure to subtherapeutic or toxic doses .
  • PK/PD modeling : Link plasma concentrations (Cmax, AUC) to H4R occupancy using PET imaging with radiolabeled this compound .
  • Crossover trials : Compare 30 mg vs. 50 mg doses in the same cohort to reduce inter-individual variability .

Q. How should researchers integrate omics data (e.g., transcriptomics, proteomics) to clarify this compound’s heterogeneous response in AD patients?

  • Methodological Answer :

  • Multi-omics workflows : Pair RNA-seq of lesional skin with serum proteomics to identify non-responder biomarkers (e.g., elevated CCL17/TARC) .
  • Network pharmacology : Map this compound’s targets to AD-related pathways (e.g., JAK-STAT, NF-κB) using STRING or Reactome .
  • Machine learning : Train classifiers on trial data (NCT03517566) to predict responders via LASSO regression or random forests .

Data Contradiction & Validation

Q. Why did this compound trials (NCT03517566, NCT03948334) terminate despite EASI improvements, and how can future studies mitigate this?

  • Methodological Answer :

  • Trial design flaws : Lack of stratification for AD endotypes (e.g., intrinsic vs. extrinsic) may have diluted efficacy signals .
  • Endpoint selection : Pruritus NRS may lack sensitivity; alternative metrics like actigraphy-based scratch frequency are recommended .
  • Comparative analysis : Benchmark against JAK inhibitors (e.g., upadacitinib) to contextualize clinical significance of EASI improvements .

Methodological Resources

  • Data Analysis : Use R/Python for longitudinal mixed models (package: lme4) and Bayesian frameworks (Stan) .
  • Experimental Validation : Prioritize humanized H4R murine models over wild-type to improve translational relevance .
  • Ethical Compliance : Align with FDA/EMA guidelines for adaptive trial designs and safety monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Adriforant
Reactant of Route 2
Reactant of Route 2
Adriforant

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.